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Compound of Interest

Compound Name: 3-t-Butyl-5-hydroxybenzoic acid

Cat. No.: B1342982

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-t-Butyl-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid. Its chemical
structure, characterized by the presence of a bulky t-butyl group, a hydroxyl group, and a
carboxylic acid function on a benzene ring, suggests potential applications in medicinal
chemistry and materials science. Accurate structural elucidation is the cornerstone of
understanding its chemical behavior and potential utility. This technical guide provides a
comprehensive overview of the analytical techniques and methodologies required for the
unambiguous structural confirmation of 3-t-Butyl-5-hydroxybenzoic acid. While experimental
spectra for this specific compound are not readily available in public databases, this guide will
utilize predicted data and established principles of spectroscopic analysis.

Molecular Structure and Properties

The fundamental properties of 3-t-Butyl-5-hydroxybenzoic acid are summarized below.
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Value

Molecular Formula

C11H1403[1][2]

Molecular Weight 194.23 g/mol [1]
IUPAC Name 3-tert-butyl-5-hydroxybenzoic acid[1]
CAS Number 49843-49-4[1]

Spectroscopic Data for Structural Elucidation

The following tables present the predicted spectroscopic data for 3-t-Butyl-5-hydroxybenzoic

acid. These predictions are based on established computational algorithms and provide a

reliable framework for structural assignment in the absence of experimental data.

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~1.3 s 9H -C(CHs)3
~7.0 t 1H Ar-H (position 5)
~7.4 t 1H Ar-H (position 2 or 6)
~7.6 t 1H Ar-H (position 2 or 6)
~9.8 s (broad) 1H -OH
~12.5 s (broad) 1H -COOH

Table 2: Predicted **C NMR Spectral Data
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Chemical Shift (ppm) Assignment

~31 -C(CHs)s

~35 -C(CHs)3

~115 Ar-C (position 2 or 6)
~118 Ar-C (position 4)
~121 Ar-C (position 2 or 6)
~133 Ar-C (position 1)
~158 Ar-C (position 5)
~172 -COOH

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)
3200-3600 Broad O-H stretch (phenol)
2960-2870 Strong C-H stretch (t-butyl)
1680-1710 Strong C=0 stretch (carboxylic acid)
1550-1620 Medium-Strong C=C stretch (aromatic ring)
1150-1300 Medium C-O stretch (phenol and

carboxylic acid)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
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miz Relative Intensity (%) Assighment

194 40 [M]* (Molecular lon)
179 100 [M - CHs]*

151 30 [M - CsH7]*

133 25 [M - COOH - H20]*
123 50 [M - C(CH3)s]*

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural
elucidation of 3-t-Butyl-5-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de or CDCIs). The choice of solvent is critical to
avoid signal overlap with the analyte.

e 1H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-3 seconds.

Relaxation delay: 5 seconds.

Number of scans: 16-64, depending on sample concentration.

Spectral width: 0-16 ppm.

e 13C NMR Spectroscopy:
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o Instrument: A 100 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096, due to the low natural abundance of 13C.

Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.

e Analysis:
o Instrument: Fourier Transform Infrared (FTIR) spectrometer.

o Parameters:

Scan range: 4000-400 cm™1,

Resolution: 4 cm™1.

Number of scans: 16-32.

A background spectrum of the empty sample compartment should be recorded prior to
sample analysis.
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Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile.

e Analysis (Electron lonization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

o Instrument: A gas chromatograph coupled to a mass spectrometer with an electron
ionization source.

o GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Injection volume: 1 pL.

Injector temperature: 250 °C.

Oven temperature program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

o MS Parameters:

lonization mode: Electron lonization (EI).

Electron energy: 70 eV.

Mass range: 40-400 amu.

lon source temperature: 230 °C.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of 3-t-Butyl-
5-hydroxybenzoic acid, integrating the data from the different spectroscopic techniques.
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Caption: Workflow for the structural elucidation of 3-t-Butyl-5-hydroxybenzoic acid.

Conclusion

The structural elucidation of 3-t-Butyl-5-hydroxybenzoic acid is a systematic process that

relies on the synergistic interpretation of data from multiple spectroscopic techniques. While

experimental data is not currently widespread, the predicted spectra and established analytical

protocols outlined in this guide provide a robust framework for its unambiguous identification

and characterization. This foundational knowledge is essential for any further research or

application development involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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